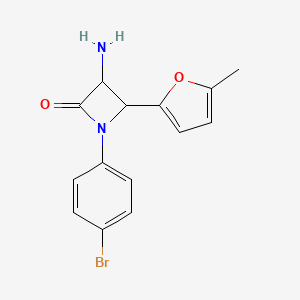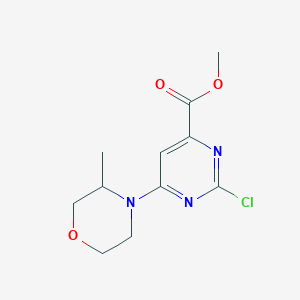![molecular formula C27H28BrF3N2O B14780724 [(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B14780724.png)
[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,4S,5R)-2-(®-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide is a complex organic compound with potential applications in various scientific fields. This compound features a quinuclidine core, a quinoline moiety, and a trifluoromethyl-substituted benzyl group, making it a unique molecule with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S,5R)-2-(®-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide typically involves multiple steps:
Formation of the Quinuclidine Core: The quinuclidine core can be synthesized through a series of cyclization reactions starting from appropriate amine precursors.
Introduction of the Quinoline Moiety: The quinoline moiety is introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Attachment of the Trifluoromethyl-Substituted Benzyl Group: This step involves a nucleophilic substitution reaction where the quinuclidine core reacts with a trifluoromethyl-substituted benzyl halide.
Final Assembly and Bromide Addition: The final step involves the coupling of the intermediate compounds followed by the addition of bromide to form the quinuclidin-1-ium bromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(quinolin-4-yl)methyl group.
Reduction: Reduction reactions can occur at the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The trifluoromethyl-substituted benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted benzyl derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism by which (1S,2S,4S,5R)-2-(®-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The quinoline moiety may interact with active sites, while the quinuclidine core provides structural stability. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
相似化合物的比较
Similar Compounds
Quinuclidine Derivatives: Compounds with a quinuclidine core but different substituents.
Quinoline Derivatives: Compounds with a quinoline moiety but lacking the quinuclidine core.
Trifluoromethyl-Substituted Benzyl Compounds: Compounds with a trifluoromethyl-substituted benzyl group but different core structures.
Uniqueness
The combination of the quinuclidine core, quinoline moiety, and trifluoromethyl-substituted benzyl group in (1S,2S,4S,5R)-2-(®-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide makes it unique compared to other compounds
属性
分子式 |
C27H28BrF3N2O |
|---|---|
分子量 |
533.4 g/mol |
IUPAC 名称 |
[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide |
InChI |
InChI=1S/C27H28F3N2O.BrH/c1-2-19-17-32(16-18-7-9-21(10-8-18)27(28,29)30)14-12-20(19)15-25(32)26(33)23-11-13-31-24-6-4-3-5-22(23)24;/h2-11,13,19-20,25-26,33H,1,12,14-17H2;1H/q+1;/p-1/t19?,20?,25?,26?,32-;/m1./s1 |
InChI 键 |
LOCWWLLFHKDFLF-DAQKOYFPSA-M |
手性 SMILES |
C=CC1C[N@@+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Br-] |
规范 SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2,3-Bis(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14780643.png)
![2-amino-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780644.png)
![Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14780653.png)
![3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14780675.png)
![6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione;dihydrate](/img/structure/B14780682.png)







![4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)

